molecular formula C11H14N4S B13335677 N-(piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine

N-(piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B13335677
M. Wt: 234.32 g/mol
InChI Key: QAAVUGDWCMELKU-UHFFFAOYSA-N
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Description

N-(piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is part of the thiazolo[5,4-b]pyridine family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine typically involves multiple steps, starting from commercially available substances. One common method involves the annulation of a thiazole ring to a pyridine derivative. This process can be achieved through various synthetic techniques, including cyclization reactions and Pummerer-type reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-(piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the kinase domain of the enzyme, preventing its activity and thereby inhibiting downstream signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[5,4-b]pyridine derivatives, such as:

Uniqueness

N-(piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine stands out due to its specific structural features, which confer unique biological activities. Its piperidinyl group enhances its binding affinity to certain molecular targets, making it a potent inhibitor in various biological assays .

Properties

Molecular Formula

C11H14N4S

Molecular Weight

234.32 g/mol

IUPAC Name

N-piperidin-4-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C11H14N4S/c1-2-9-10(13-5-1)16-11(15-9)14-8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2,(H,14,15)

InChI Key

QAAVUGDWCMELKU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC2=NC3=C(S2)N=CC=C3

Origin of Product

United States

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